molecular formula C14H17N3 B1325068 N2-Benzyl-N2-ethyl-2,5-pyridinediamine CAS No. 1017143-43-9

N2-Benzyl-N2-ethyl-2,5-pyridinediamine

Cat. No. B1325068
CAS RN: 1017143-43-9
M. Wt: 227.3 g/mol
InChI Key: NIBQDAQZJYEFCE-UHFFFAOYSA-N
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Description

N2-Benzyl-N2-ethyl-2,5-pyridinediamine is a chemical compound that holds significant potential in scientific research. It is produced in accordance with internationally recognized requirements for the development and production of reference standards .


Molecular Structure Analysis

The molecular formula of N2-Benzyl-N2-ethyl-2,5-pyridinediamine is C14H17N3 . Its unique structure and properties make it a valuable tool for various applications such as drug discovery and catalysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of N2-Benzyl-N2-ethyl-2,5-pyridinediamine are not detailed in the available resources. Its molecular weight is 227 .

Scientific Research Applications

Neuroleptic Activity

  • Synthesis and Neuroleptic Activity : Benzamides of N,N-disubstituted ethylenediamines, including compounds related to N2-Benzyl-N2-ethyl-2,5-pyridinediamine, have been synthesized and evaluated for their neuroleptic activity. These compounds showed significant inhibitory effects on stereotyped behavior in rats, indicating potential use in treating psychosis (Iwanami et al., 1981).

Chemical Synthesis and Structure Analysis

  • Complex Formation with Metal Ions : Compounds related to N2-Benzyl-N2-ethyl-2,5-pyridinediamine have been used to form monomeric complexes with metals like cobalt, nickel, copper, and zinc. These complexes showed potential for inhibiting the growth of human promyelocytic leukemia cells (Pahonțu et al., 2014).
  • Anion Binding Behavior : Bis-amidopyrrole derivatives of pyrrole-2,5-diacetic acid, which are structurally related to N2-Benzyl-N2-ethyl-2,5-pyridinediamine, have shown effectiveness as anion receptors in solution (Li et al., 2004).

Magnetic and Catalytic Properties

  • Single-Molecule Magnet Behavior : Certain dyad compounds incorporating ligands similar to N2-Benzyl-N2-ethyl-2,5-pyridinediamine have been found to exhibit single-molecule magnet (SMM) behavior, demonstrating a promising avenue for enhancing magnetic properties (Ma et al., 2019).
  • Catalytic Activity in Polymerization : Alpha-iminocarboxamide complexes related to N2-Benzyl-N2-ethyl-2,5-pyridinediamine have been used as initiators for the polymerization of ethylene and copolymerization with functionalized norbornene monomers, highlighting their utility in polymer science (Rojas et al., 2007).

properties

IUPAC Name

2-N-benzyl-2-N-ethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBQDAQZJYEFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Benzyl-N2-ethyl-2,5-pyridinediamine

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